8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
The interaction between the compound and the Heat shock protein HSP 90-alpha could result in changes to the protein’s function, potentially influencing cell cycle control and signal transduction .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the role of the heat shock protein hsp 90-alpha, it is likely that the compound could influence pathways related to cell cycle control and signal transduction .
Pharmacokinetics
Information about its absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable . These properties are crucial in determining the compound’s bioavailability, or the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect.
Result of Action
Given its target, it is likely that the compound could influence cell cycle control and signal transduction, potentially leading to changes in cell growth and division .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its target. Specific information about how environmental factors influence the action of this compound is currently unavailable .
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-11-12(2)24-15-16(21(3)19(26)22(4)17(15)25)20-18(24)23(11)10-13-6-8-14(27-5)9-7-13/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGLVBBYSGDRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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